molecular formula C14H21N3O2 B2418355 5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415633-99-5

5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2418355
CAS No.: 2415633-99-5
M. Wt: 263.341
InChI Key: BKRYKSLRJGKDLE-UHFFFAOYSA-N
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Description

5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine and an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reaction of a suitable amine with a cyclic ketone under reductive amination conditions.

    Introduction of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by an oxolane moiety.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(oxolan-3-yl)methyl]piperidin-4-amine: This compound shares the piperidine and oxolane groups but lacks the pyrimidine ring.

    N-[(5-METHYL-1,2-OXAZOL-3-YL)METHYL]-3-(PIPERIDIN-4-YL)PROPANAMIDE: Similar in having a piperidine ring but differs in the presence of an oxazole ring instead of a pyrimidine ring.

Uniqueness

5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the combination of its pyrimidine, piperidine, and oxolane groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-8-15-14(16-9-11)19-13-2-5-17(6-3-13)12-4-7-18-10-12/h8-9,12-13H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYKSLRJGKDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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